Cas no 849217-68-1 (cabozantinib)

Cabozantinib is an orally effective inhibitor of VEGFR2 and met with IC50 of 0.035 and 1.3 nm, respectively Cabozantinib had strong inhibitory effect on kit\ret\axl\tie2 and FLT3 (ic50=4.6\5.2\7\14.3 and 11.3 nm) Cabozantinib showed antiangiogenic activity Cabozantinib can destroy tumor blood vessels and promote tumor and endothelial cell apoptosis
cabozantinib structure
cabozantinib structure
cabozantinib
849217-68-1
C28H24FN3O5
501.505670547485
MFCD20926324
822531
25102847

cabozantinib Properties

Names and Identifiers

    • XL184
    • Cabozantinib (XL184, BMS-907351)
    • 1,1-Cyclopropanedicarboxamide,N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-
    • 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • C28H24FN3O5
    • Cabozantinib
    • Cabozantinib (XL184,BMS 907351,Cometriq®)
    • Cabozantinib S-malate
    • Cabozantinib, XL184
    • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-180
    • XL-184
    • XL184 Cabozantinib
    • [14C]-Cabozantinib
    • BMS907351
    • BMS-907351
    • Cometriq
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabozantinib Impurity
    • 1,1-Cyclopropanedicarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-(4-fluorophenyl)- (9CI)
    • N′-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
    • 1-N-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-1-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • BMS 907351
    • Cabometyx
    • XL 184
    • Cabozantinib (USAN)
    • XL184 cpd
    • UNII-1C39JW444G
    • CABOZANTINIB [INN]
    • CABOZANTINIB [WHO-DD]
    • NSC-800066
    • HMS3654G06
    • BCP9000470
    • D10062
    • EX-A075
    • N'-[4-[(6,7-DIMETHOXY-4-QUINOLINYL)OXY]PHENYL]-N-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
    • BDBM50021574
    • NCGC00263164-17
    • Q795057
    • N1-[4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl]-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-184 free base
    • Cabozantinib (BMS-907351)
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • AS-16277
    • SR-01000941569-1
    • BRD-K51544265-001-01-8
    • GTPL5887
    • XL-184 (Cabozantinib,BMS907351)
    • BCPP000308
    • NCGC00263164-01
    • XL-184 free base (Cabozantinib)
    • AB01565831_02
    • CABOZANTINIB [MI]
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1- dicarboxamide
    • 849217-68-1 (free base)
    • n-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-n'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cometriq (TN)
    • NSC-761068
    • SDCCGSBI-0646928.P001
    • L01XE26
    • SB20062
    • NCGC00263164-14
    • DB-023624
    • XL-184,Cabozantinib, BMS-907351
    • XL184 , BMS-907351
    • BCP02591
    • HY-13016
    • DTXCID40156459
    • XL-184 (Cabozantinib,BMS907351)?
    • N-[4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl]-N inverted exclamation mark -(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • cyclopropane-1,1-dicarboxylic acid[4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • SR-01000941569
    • BMS-907351 FREE BASE
    • Cabozantinib; N'-?[4-?[(6,?7-?Dimethoxy-?4-?quinolinyl)?oxy]?phenyl]?-?N-?(4-?fluorophenyl)?-1,?1-cyclopropanedicarbox?amide; N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide; BMS 907351; N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabometyx (TN)
    • 849217-68-1
    • J-523016
    • Carbozantinib
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • SCHEMBL360795
    • CCG-264678
    • BRD-K51544265-001-06-7
    • NSC800066
    • Cabozantinib (XL-184)
    • SW218093-3
    • cabozantinibum
    • Cabozantinib [USAN:INN]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N'-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N-(4-FLUOROPHENYL)-
    • CABOZANTINIB [VANDF]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-
    • CHEMBL2105717
    • DB08875
    • Cabozantinib [USAN]
    • CHEBI:72317
    • SY097158
    • AKOS025142112
    • 1,1-Cyclopropanedicarboxamide, N'-(4-((6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4- fluorophenyl)-
    • DTXSID10233968
    • BRD-K51544265-001-04-2
    • AC-25082
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4 fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • s1119
    • Cabozantinib (free base)
    • 1C39JW444G
    • CS-0278
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide(4-fluoro-phenyl)-amide
    • MFCD20926324
    • NS00020240
    • NSC761068
    • +Expand
    • MFCD20926324
    • ONIQOQHATWINJY-UHFFFAOYSA-N
    • 1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
    • O=C(C1(CC1)C(NC1C=CC(OC2C3C(=CC(=C(C=3)OC)OC)N=CC=2)=CC=1)=O)NC1C=CC(F)=CC=1

Computed Properties

  • 501.17000
  • 2
  • 8
  • 10
  • 501.16999904g/mol
  • 37
  • 795
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.4
  • 98.8Ų

Experimental Properties

  • 5.68680
  • 98.78000
  • 758.1±60.0 °C at 760 mmHg
  • No data available
  • 412.3±32.9 °C
  • 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(59.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • Powder
  • 1.396

cabozantinib Security Information

cabozantinib Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

cabozantinib Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003APE-100mg
N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
849217-68-1 98%
100mg
$14.00 2024-04-21
abcr
AB452176-1 g
Cabozantinib, 95%; .
849217-68-1 95%
1g
€198.10 2023-07-18
Advanced ChemBlocks
G-6215-100MG
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
849217-68-1 97%
100MG
$20 2023-09-15
Ambeed
A200488-5mg
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
849217-68-1 98%
5mg
$6.0 2024-07-24
ChemScence
CS-0278-5mg
Cabozantinib
849217-68-1 99.96%
5mg
$50.0 2022-04-26
eNovation Chemicals LLC
D498370-1G
1,1-cyclopropanedicarboxamide, n'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-n-(4-fluorophenyl)-
849217-68-1 97%
1G
$115 2022-09-06
Key Organics Ltd
AS-16277-1MG
Cabozantinib
849217-68-1 >95%
1mg
£36.00 2023-09-08
LKT Labs
C0006-10 mg
Cabozantinib
849217-68-1 ≥98%
10mg
$83.40 2023-07-11
MedChemExpress
HY-13016-10mM*1mLinDMSO
Cabozantinib
849217-68-1 99.96%
10mM*1mLinDMSO
¥861 2023-07-26
S e l l e c k ZHONG GUO
S1119-10mM (1mL in DMSO)
Cabozantinib (XL184)
849217-68-1 99.99%
10mM (1mL in DMSO)
¥1056.51 2023-09-15

cabozantinib Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 Reagents: Thionyl chloride ;  30 min, reflux
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Synthesis of cabozantinib (S)-malate
Xie, Ning; Li, Yanyang; Sun, Huifang; Zhao, Yanjin; Li, Shuxin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(3), 207-210

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  25 °C; 5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  25 °C; 15 min, 25 °C
1.3 Reagents: Water ;  18 h
Reference
Synthesis of cabozantinib (S)-malate
Chen, Zhuo; Yu, Gang; Zhang, Qingwen, Zhongguo Yiyao Gongye Zazhi, 2014, 45(5), 401-403

cabozantinib Raw materials

cabozantinib Preparation Products

cabozantinib Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:849217-68-1)cabozantinib
CL9948
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:30
discuss personally

cabozantinib Related Literature

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:849217-68-1)Cabozantinib
RY007
99%
1g
Amadis Chemical Company Limited
(CAS:849217-68-1)cabozantinib
A841013
99%/99%
5g/10g
210.0/377.0